4-(Cyclohexanecarbonyl)thiobenzaldehyde
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Overview
Description
4-(Cyclohexanecarbonyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the thermolysis of alkyl thiosulphinates, which generates thiobenzaldehyde that can be further modified . Another approach involves the use of phosphorus-containing sulfur reagents, such as phosphorus decasulfide (P4S10), to convert carbonyl groups to thiocarbonyl groups .
Industrial Production Methods
Industrial production methods for 4-(Cyclohexanecarbonyl)thiobenzaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexanecarbonyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compound.
Scientific Research Applications
4-(Cyclohexanecarbonyl)thiobenzaldehyde has several scientific research applications:
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexanecarbonyl)thiobenzaldehyde involves its interaction with nucleophiles, both in chemical and biological contexts. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, and other biological molecules. This reactivity can be harnessed to study biochemical pathways and develop new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Thiobenzaldehyde: A simpler thioaldehyde with similar reactivity but lacking the cyclohexanecarbonyl group.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a thiocarbonyl group, leading to different reactivity and applications.
Uniqueness
4-(Cyclohexanecarbonyl)thiobenzaldehyde is unique due to the presence of both a cyclohexanecarbonyl group and a thiocarbonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thioaldehydes .
Properties
Molecular Formula |
C14H16OS |
---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
4-(cyclohexanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h6-10,12H,1-5H2 |
InChI Key |
MBPYPEBXIRVODW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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